(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
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Overview
Description
(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is a complex organic compound with the molecular formula C17H16O5 This compound is characterized by its unique furochromen structure, which includes a fused furan and chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromen core, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its unique chemical properties and reactivity.
Biology
In biology, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is used in various bioassays and experimental models to study its effects on biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a lead compound for drug development.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the biological context. The compound’s effects are mediated through its ability to bind to specific proteins or nucleic acids, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid is unique due to its specific substitution pattern on the furochromen core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and interaction with biological targets set it apart from similar compounds, highlighting its potential in scientific research and industrial applications.
Properties
IUPAC Name |
2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-7-6-20-14-9(3)15-11(4-10(7)14)8(2)12(5-13(17)18)16(19)21-15/h4,6H,5H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOJCXUILZIBLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175121 |
Source
|
Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664366-04-5 |
Source
|
Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=664366-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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